3,5-Difluorobenzoyl chloride is an aromatic acyl halide. It is a derivative of benzoic acid where two hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced by fluorine atoms, and the hydroxyl group (-OH) is replaced by a chlorine atom (-Cl). This compound is primarily used as a pharmaceutical intermediate and an organic intermediate in various chemical syntheses [].
The key feature of 3,5-difluorobenzoyl chloride is its molecular structure. It consists of a benzene ring with fluorine atoms at positions 3 and 5. Attached to the benzene ring is a carbonyl group (C=O) and a chlorine atom (Cl) forming the acyl chloride functionality. The presence of fluorine atoms introduces electron-withdrawing character to the molecule, affecting its reactivity.
Here are some notable aspects of its structure:
3,5-Difluorobenzoyl chloride is a reactive intermediate used in various organic syntheses. Here are some relevant reactions:
R-NH2 + F2C6H3COCl -> R-N(H)C6H3F2CO + HCl (Eq. 1)
Ar-H + F2C6H3COCl -> Ar-C6H3F2CO + HCl (Eq. 2)
F2C6H3COCl + H2O -> F2C6H3COOH + HCl (Eq. 3)
3,5-Difluorobenzoyl chloride is not directly involved in biological systems and does not have a specific mechanism of action.
3,5-Difluorobenzoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:
Corrosive;Irritant